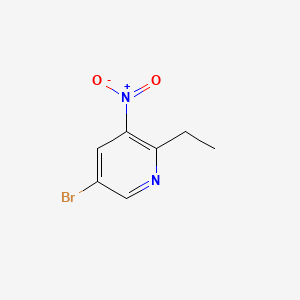
L-Prolina, 1-acetil-4-hidroxi-, 3-(trietoxisilicil)propil éster, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)-: is a synthetic derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of various organic molecules, including pharmaceuticals and polymers. Its unique structure allows for the creation of complex molecular architectures .
Biology: In biological research, it can be used to study protein folding and stability due to its proline backbone. It may also serve as a probe for investigating enzyme-substrate interactions .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, it can be used in the production of advanced materials, such as biodegradable polymers and coatings, due to its silyl group, which imparts unique properties like enhanced adhesion and durability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- typically involves the esterification of L-proline derivatives with triethoxysilylpropyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. For instance, the reaction may be carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and solvents like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of different silyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester group may produce alcohols.
Mecanismo De Acción
The mechanism of action of L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The proline backbone can influence protein folding and stability, while the silyl group can enhance interactions with surfaces or other molecules. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems.
Comparación Con Compuestos Similares
L-Proline: The parent amino acid, which lacks the acetyl, hydroxy, and silyl groups.
Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline, commonly found in collagen.
L-Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with a similar structure to proline.
Uniqueness: L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s ability to interact with surfaces and other molecules, making it valuable in industrial and research settings.
Propiedades
IUPAC Name |
3-triethoxysilylpropyl (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO7Si/c1-5-22-25(23-6-2,24-7-3)10-8-9-21-16(20)15-11-14(19)12-17(15)13(4)18/h14-15,19H,5-12H2,1-4H3/t14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTLEQOXRWKQJK-CABCVRRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC(=O)C1CC(CN1C(=O)C)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCOC(=O)[C@@H]1C[C@H](CN1C(=O)C)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
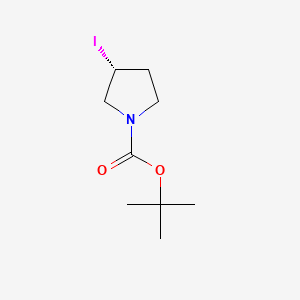

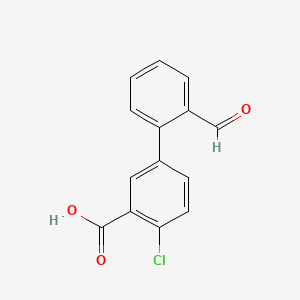

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)
![2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile](/img/structure/B582372.png)
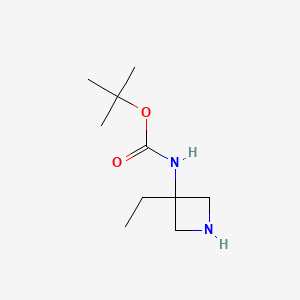

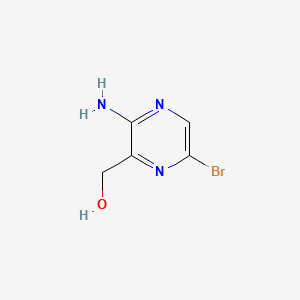
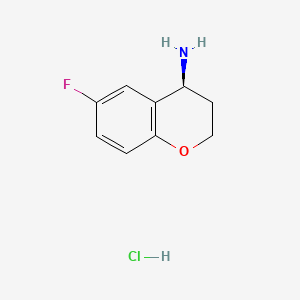
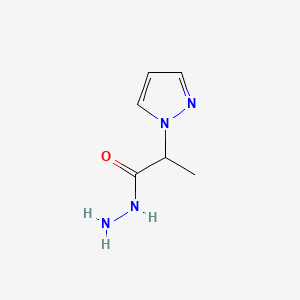
![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)
